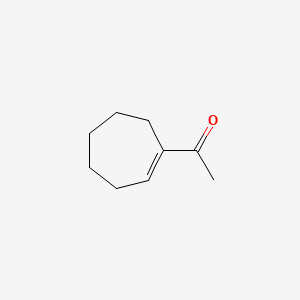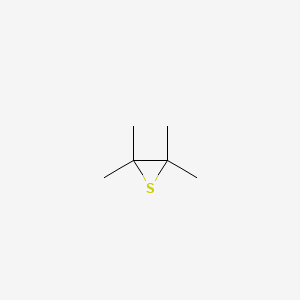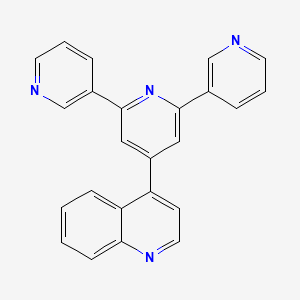
4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and catalysis. This particular compound features a quinoline core substituted with pyridine rings, making it a unique structure with potential for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These reactions often require specific ligands and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions may produce halogenated quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects. The compound’s electronic properties also make it suitable for use in materials science, where it can participate in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
2,6-Dipyridinylpyridine: A compound with similar pyridine substitutions but lacking the quinoline core.
Uniqueness
4-(2,6-Dipyridin-3-ylpyridin-4-yl)quinoline is unique due to its combination of a quinoline core with multiple pyridine rings. This structure provides distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Eigenschaften
Molekularformel |
C24H16N4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
4-(2,6-dipyridin-3-ylpyridin-4-yl)quinoline |
InChI |
InChI=1S/C24H16N4/c1-2-8-22-21(7-1)20(9-12-27-22)19-13-23(17-5-3-10-25-15-17)28-24(14-19)18-6-4-11-26-16-18/h1-16H |
InChI-Schlüssel |
ZEZYYWFMXIMWQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)
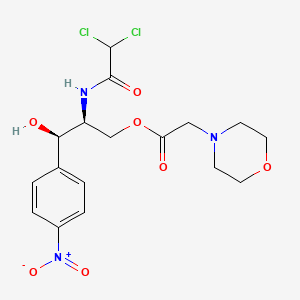

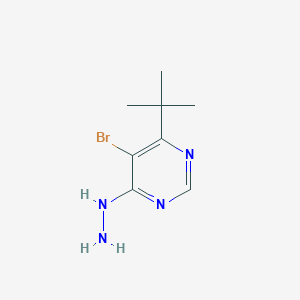
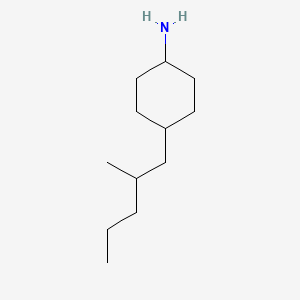
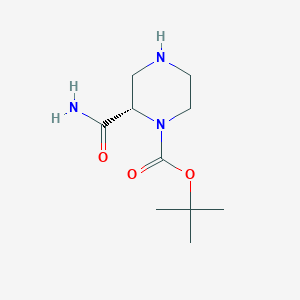
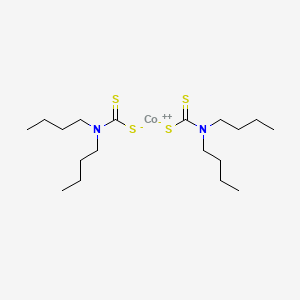
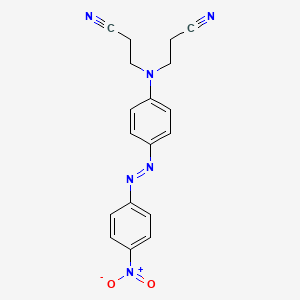

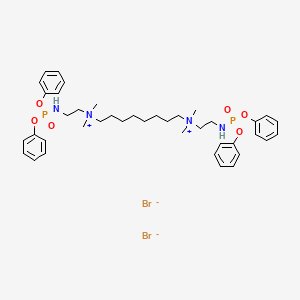
![2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13731240.png)
